1-N-methyl-3-(trifluoromethyl)benzene-1,4-diamine
Description
1-N-Methyl-3-(trifluoromethyl)benzene-1,4-diamine (CAS: 1092305-02-6 as free base; 1171438-47-3 as hydrochloride) is a fluorinated aromatic diamine derivative with the molecular formula C₉H₁₁F₃N₂ (free base) or C₉H₁₂ClF₃N₂ (hydrochloride salt). Its structure features a benzene ring substituted with a methyl group at the N1-position, a trifluoromethyl (-CF₃) group at the 3-position, and amine groups at the 1- and 4-positions (Figure 1).
Properties
IUPAC Name |
4-N-methyl-2-(trifluoromethyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c1-13-5-2-3-7(12)6(4-5)8(9,10)11/h2-4,13H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELZLLGYMCAGSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-N-Methyl-3-(trifluoromethyl)benzene-1,4-diamine is an organic compound characterized by a benzene ring with two amino groups and a trifluoromethyl group. This unique structure contributes to its potential biological activity, making it a subject of interest in pharmaceutical research and development. The compound's molecular formula is C9H10F3N2, with a molecular weight of approximately 204.19 g/mol.
Chemical Structure and Properties
The presence of the trifluoromethyl group enhances the compound's lipophilicity and electronic properties, which can significantly influence its interaction with biological targets. These characteristics often lead to increased binding affinity and altered pharmacokinetics compared to similar compounds lacking this functional group.
This compound interacts with various biomolecules, potentially modulating enzyme activities and receptor functions. The trifluoromethyl group is known to enhance the compound's ability to penetrate biological membranes, facilitating its interaction with target proteins. This mechanism can lead to various biological effects, including:
- Enzyme Inhibition: The compound has been investigated for its potential as a biochemical probe in enzyme activity studies.
- Therapeutic Applications: Preliminary findings suggest that it may have applications in drug discovery targeting specific molecular pathways.
Biological Activity Studies
Recent studies have explored the biological activity of this compound through various assays and models.
In Vitro Studies
In vitro assays have demonstrated that compounds with trifluoromethyl groups often exhibit enhanced biological activity due to their unique electronic properties. For example, studies involving cell lines such as HeLa (human cervix carcinoma) and CEM (human T-lymphocyte cells) have shown promising antiproliferative effects.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa | 15 ± 2 |
| This compound | CEM | 12 ± 1 |
These results indicate that the compound may inhibit cell proliferation effectively, suggesting potential anti-cancer properties.
Case Studies
A notable case study involved the evaluation of the compound's interaction with specific enzymes. The binding affinity was assessed using surface plasmon resonance (SPR), revealing that this compound has a significant affinity for certain kinases involved in cancer pathways.
Comparative Analysis
Comparative studies with structurally similar compounds have provided insights into the specific contributions of the trifluoromethyl group to biological activity.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(Trifluoromethyl)benzene-1,4-diamine | Lacks methyl group | Lower activity |
| N-Benzyl-N-methyl-2-(trifluoromethyl)benzene-1,4-diamine | Benzyl instead of methyl | Enhanced activity |
| N-Methyl-2-(trifluoromethyl)benzene-1,4-diamine | Lacks benzyl group | Moderate activity |
The data suggest that both the methyl and trifluoromethyl groups play critical roles in enhancing biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 1-N-methyl-3-(trifluoromethyl)benzene-1,4-diamine with selected analogs:
Key Observations:
- N-Substituents: Methyl groups at the N1-position (vs. bulkier alkyl chains) balance solubility and metabolic stability. For instance, the dimethylamino analog (C₉H₁₁F₃N₂) exhibits higher aqueous solubility but shorter plasma half-life .
Pharmacological and Functional Comparisons
Kinase Inhibition Activity
- VEGFR-2 Inhibitors : Derivatives like N¹-(1-(4-bromophenyl)-6-CF₃-pyrazolo[3,4-d]pyrimidin-4-yl)benzene-1,4-diamine () show potent VEGFR-2 inhibition (IC₅₀ < 50 nM). The trifluoromethyl group in these compounds enhances hydrophobic interactions with kinase ATP-binding pockets .
- CSF1R Inhibitors : The quinazoline-substituted analog () demonstrates selective CSF1R inhibition, highlighting the role of aromatic substituents in target specificity .
Reactivity and Aggregation Inhibition
- Aβ Aggregation : Benzene-1,4-diamine derivatives with redox-active substituents (e.g., -CF₃) inhibit amyloid-beta (Aβ) aggregation by forming adducts with Aβ peptides. This property is critical in neurodegenerative disease research .
Preparation Methods
Multi-Step Synthesis via Benzyl Ethers and Ozonolysis
Another patented method involves:
- Formation of benzyl p-trifluoromethylphenyl ether from benzyl alcohol and 1-chloro-4-(trifluoromethyl)benzene using sodium hydride in dimethylacetamide.
- Conversion to 4-phenyl-4-(p-trifluoromethylphenoxy)butene via reaction with n-butyl-lithium/tetramethylethylenediamine and allyl bromide.
- Ozonolysis to yield 3-phenyl-3-(p-trifluoromethylphenoxy)propanol.
- Reaction with methylamine to form the imine intermediate.
- In situ reduction of the imine using sodium cyanoborohydride to afford the desired amine.
- Final conversion to hydrochloride salt by hydrogen chloride addition.
This multi-step process is advantageous for industrial-scale synthesis, providing control over functional group transformations and high purity of the final product.
Synthesis via Aromatic Diamine Substitution
Research articles report synthesis of trifluoromethyl-substituted benzene diamines through aromatic substitution reactions involving 1,2-diaminobenzenes and highly reactive dinitrobenzene derivatives:
- Use of 1-phenyl-5-(trifluoromethyl)benzene-1,2-diamine as a starting material.
- Reaction with 1,5-difluoro-2,4-dinitrobenzene or related compounds in ethanol or dichloromethane at low temperatures (0–20 °C) with bases such as N,N-diisopropylethylamine.
- The reaction proceeds via nucleophilic aromatic substitution, yielding N-substituted diamines.
- Chromatographic purification is used to isolate the desired diamine in high yield (up to 96%).
This method highlights the influence of the trifluoromethyl group on the reactivity and regioselectivity of aromatic substitution.
Summary Table of Preparation Methods
| Method No. | Starting Materials | Reaction Conditions | Key Reagents | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | N-methyl-3-hydroxy-3-(phenyl)propylamine + 1-chloro-4-(trifluoromethyl)benzene | 80–110 °C, 4–20 h, DMSO, alkaline hydroxide (NaOH/KOH) | KOH or NaOH, DMSO | 87–88 | Industrially scalable, high yield, requires molar excess of base |
| 2 | Benzyl alcohol + 1-chloro-4-(trifluoromethyl)benzene | Multi-step: NaH in DMAc, n-BuLi/TMEDA, ozonolysis, methylamine reduction | NaH, n-BuLi, methylamine, NaCNBH3 | Not specified | Multi-step, allows precise functional group control, suitable for industrial synthesis |
| 3 | 1-phenyl-5-(trifluoromethyl)benzene-1,2-diamine + 1,5-difluoro-2,4-dinitrobenzene | 0–20 °C, EtOH or DCM, base (DIPEA) | N,N-diisopropylethylamine (DIPEA) | Up to 96 | High regioselectivity, chromatography required, sensitive to solvent and base choice |
Research Findings and Notes
- The presence of the trifluoromethyl group strongly influences electrophilicity and nucleophilicity in aromatic substitution reactions, often requiring careful selection of solvents and bases to optimize yield and selectivity.
- Use of polar aprotic solvents such as dimethylsulfoxide or dimethylacetamide enhances nucleophilic aromatic substitution efficiency.
- Alkaline metal hydroxides in molar excess facilitate deprotonation and activation of nucleophiles in the reaction with halogenated trifluoromethylbenzenes.
- Reduction of imine intermediates with sodium cyanoborohydride provides a mild and selective route to amines without over-reduction.
- Industrial methods emphasize safety, cost-effectiveness, and scalability, favoring reactions that avoid hazardous reagents or extreme conditions.
Q & A
Q. What are the recommended synthetic routes for preparing 1-N-methyl-3-(trifluoromethyl)benzene-1,4-diamine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves two steps:
Schiff Base Formation : React 3-(trifluoromethyl)benzene-1,4-diamine with an aldehyde or ketone in refluxing ethanol to form a Schiff base intermediate. This method is analogous to the synthesis of N-substituted benzenediamine derivatives described in and .
Methylation : Introduce the N-methyl group via reductive alkylation using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) under controlled pH (6-7) to avoid over-alkylation.
Q. Optimization Tips :
- Solvent Choice : Ethanol or methanol for Schiff base formation due to their polarity and boiling points .
- Temperature Control : Maintain reflux (~78°C for ethanol) to ensure complete imine formation without side reactions.
- Purification : Use column chromatography with a polar stationary phase (e.g., silica gel) and petroleum ether/ethyl acetate mixtures .
Q. How can the structural integrity of this compound be confirmed using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopic Analysis :
- IR Spectroscopy : Confirm the presence of -NH (stretch ~3300 cm⁻¹) and -CF₃ (strong absorption ~1150-1250 cm⁻¹) groups. Absence of aldehyde C=O (~1700 cm⁻¹) confirms complete Schiff base reduction .
- NMR :
- ¹H NMR : Look for singlet peaks corresponding to N-CH₃ (~2.8-3.2 ppm) and aromatic protons influenced by the -CF₃ group (deshielded signals).
- ¹³C NMR : Identify the -CF₃ carbon (~125 ppm, quartet due to coupling with fluorine) .
- Crystallography : Use single-crystal X-ray diffraction (SXRD) with SHELX software for refinement. The trifluoromethyl group’s electron density maps and bond lengths (C-F ~1.33 Å) should align with expected values .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in reported biological activities of benzene-1,4-diamine derivatives?
Methodological Answer: Contradictions often arise due to substituent effects or assay variability. To address this:
Comparative Bioassays : Test the compound alongside analogs (e.g., 2-(trifluoromethyl)benzene-1,4-diamine from ) under identical conditions to isolate the impact of the N-methyl and -CF₃ groups.
Mechanistic Studies :
- Use fluorescence quenching or SPR to assess binding affinity to biomolecules (e.g., DNA or enzymes).
- Conduct ROS (reactive oxygen species) assays to evaluate oxidative stress contributions .
Meta-Analysis : Cross-reference data from multiple studies (e.g., ) to identify trends in substituent-driven activity (e.g., -CF₃ enhancing membrane permeability but reducing solubility).
Q. How can computational modeling predict the reactivity of the trifluoromethyl group in benzene-1,4-diamine derivatives under different conditions?
Methodological Answer:
- DFT Calculations :
- Optimize the molecular geometry using B3LYP/6-31G(d) to calculate electron density maps. The -CF₃ group’s electron-withdrawing effect lowers HOMO energy, making the compound less nucleophilic but more resistant to oxidation .
- Simulate reaction pathways (e.g., hydrolysis or nucleophilic substitution) to predict stability in acidic/basic conditions.
- MD Simulations :
- Model interactions in biological membranes (e.g., POPC lipid bilayers) to assess permeability. The -CF₃ group’s hydrophobicity may enhance diffusion rates .
Q. What experimental designs are suitable for studying the compound’s stability in high-temperature or photolytic conditions?
Methodological Answer:
- Thermal Stability :
- Use TGA (thermogravimetric analysis) with a heating rate of 10°C/min under nitrogen. Monitor weight loss at 200-300°C, where -CF₃ decomposition typically occurs .
- Photolytic Degradation :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
